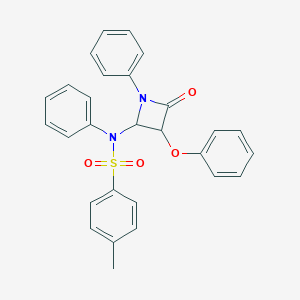

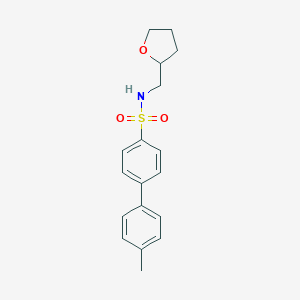

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide

Descripción general

Descripción

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in various physiological and pathological processes. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in different diseases and to develop novel therapies targeting this receptor.

Mecanismo De Acción

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. P2X7 receptor is activated by extracellular ATP and plays a crucial role in various physiological and pathological processes. Upon activation, P2X7 receptor forms a non-selective cation channel, allowing the influx of Ca2+ and Na+ ions and the efflux of K+ ions. P2X7 receptor activation also leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. By blocking the P2X7 receptor-mediated signaling pathway, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can inhibit the downstream effects of P2X7 receptor activation, such as inflammation, cell proliferation, and apoptosis.

Biochemical and Physiological Effects:

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis. In animal models of inflammation and pain, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. In animal models of neurodegenerative disorders, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to reduce microglial activation and neuroinflammation, and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its ability to block both the ion channel and the downstream signaling pathways of P2X7 receptor activation, and its availability as a commercial product. However, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide also has some limitations, such as its relatively high cost, its potential off-target effects on other purinergic receptors, and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the use of 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One direction is to investigate the role of P2X7 receptor in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop novel therapies targeting P2X7 receptor using 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide as a lead compound. 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can also be used to study the pharmacokinetics and pharmacodynamics of P2X7 receptor antagonists in preclinical and clinical settings. Finally, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can be used as a tool to study the structure and function of P2X7 receptor and its interactions with other proteins and ligands.

Métodos De Síntesis

The synthesis of 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 2-oxolane to form 4-methylbenzenesulfonyl-2-oxolane, followed by the reaction of the latter with 4-aminotoluene to form 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide. The purity and yield of 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide can be improved by using different purification techniques, such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different diseases, such as cancer, inflammation, and neurodegenerative disorders. For example, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the P2X7 receptor-mediated signaling pathway. 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used to study the role of P2X7 receptor in microglial activation and neuroinflammation in Alzheimer's disease.

Propiedades

IUPAC Name |

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(20,21)19-13-17-3-2-12-22-17/h4-11,17,19H,2-3,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJVVALCJTMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333017 | |

| Record name | 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

CAS RN |

667912-46-1 | |

| Record name | 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)

![N-(3-chlorophenyl)-N'-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea](/img/structure/B492500.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492502.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492503.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)

![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)

![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)

![N-phenyl-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492512.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)

![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)

![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)